2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt

描述

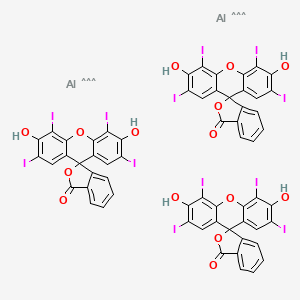

2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt is a complex organic compound with the molecular formula C20-H8-I4-O5.2/3Al . This compound is known for its unique structure, which includes multiple iodine atoms and hydroxyl groups, making it a significant subject of study in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the correct placement of iodine atoms on the xanthene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, where xanthene derivatives are treated with iodine in the presence of aluminium salts. The process is optimized for high yield and purity, often involving multiple purification steps to remove any unreacted starting materials and by-products .

化学反应分析

Types of Reactions

2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The iodine atoms can be reduced to form less iodinated derivatives.

Substitution: The iodine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperatures and may require the presence of catalysts .

Major Products

科学研究应用

Cosmetic Applications

The compound is primarily used as a colorant in cosmetics and personal care products. It is categorized as a dye known for its vibrant red color and is often referred to as Food Red 14:1 or Certolake erythrosine. Its applications include:

- Hair Dyes : Utilized in formulations for coloring hair due to its stability and vivid coloration.

- Makeup Products : Incorporated in lipsticks, blushes, and other makeup items to impart color.

Safety Profile in Cosmetics

The safety data indicates that the compound can cause serious eye irritation and is harmful to aquatic life with long-lasting effects. Proper handling and usage guidelines are recommended to mitigate risks associated with exposure .

Pharmaceutical Applications

In pharmaceuticals, this compound is investigated for its potential therapeutic properties. Research suggests it may have applications in:

- Drug Formulations : As a coloring agent in various medications to enhance visual appeal and aid in identification.

- Research Studies : Used in studies focusing on the delivery mechanisms of drugs due to its unique chemical structure.

Industrial Applications

The compound finds utility in several industrial processes:

- Inks and Toners : Employed in printing inks for its strong pigmentation properties.

- Biocides : Investigated for use in disinfectants and pest control products due to potential antimicrobial properties.

Data Table: Applications Overview

Case Study 1: Cosmetic Safety Evaluation

A study conducted by the European Chemicals Agency evaluated the safety of 2-(3,6-dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt in cosmetic formulations. The findings indicated that while the compound provides effective coloration, precautions must be taken to avoid eye contact due to irritation potential .

Case Study 2: Pharmaceutical Formulation Research

Research published in pharmaceutical journals explored the use of this compound as a colorant in oral medications. The study highlighted its stability under various conditions and its effectiveness in aiding patient compliance through improved medication appearance .

作用机制

The mechanism of action of 2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt involves its interaction with various molecular targets. The hydroxyl groups and iodine atoms play crucial roles in its reactivity, allowing it to participate in redox reactions and form complexes with metal ions. These interactions can affect cellular processes and biochemical pathways, making it a valuable tool in research .

相似化合物的比较

Similar Compounds

Fluorescein: A similar xanthene derivative used as a fluorescent dye.

Eosin: Another xanthene derivative with applications in staining and as a dye.

Rose Bengal: A compound with similar iodine content used in medical diagnostics.

Uniqueness

2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt is unique due to its high iodine content and the presence of aluminium ions, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring high-density materials and specific reactivity patterns .

生物活性

2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt (CAS Number: 12227-78-0) is a complex organic compound with notable applications in various fields including pharmaceuticals, food coloring, and cosmetics. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C60H24Al2I12O15

- Molecular Weight : 2537.68 g/mol

- EINECS Number : 235-440-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.

- Cell Signaling Modulation : It may influence signaling pathways related to cell proliferation and apoptosis.

- Metal Ion Interaction : The aluminium component can form complexes with cellular targets, potentially affecting enzyme activity.

Biological Activity Overview

Research has documented several aspects of the biological activity of this compound:

Case Studies

-

Antioxidant Capacity Study

- A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a strong ability to reduce oxidative stress in cultured cells.

-

Cytotoxic Effects on Cancer Cells

- In vitro studies demonstrated that the compound significantly reduced viability in breast cancer cell lines (MCF-7) at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.

-

Anti-inflammatory Activity

- Research involving animal models showed that oral administration of the compound resulted in a marked decrease in serum levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting potential therapeutic applications for inflammatory diseases.

Safety and Regulatory Aspects

According to the European Chemicals Agency (ECHA), the compound has been assessed for safety and is considered non-sensitizing based on guinea pig maximization tests . Its regulatory status allows for use in food coloring and cosmetics under specified guidelines.

属性

CAS 编号 |

12227-78-0 |

|---|---|

分子式 |

C20H8AlI4O5 |

分子量 |

862.9 g/mol |

IUPAC 名称 |

dialuminum;2-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate |

InChI |

InChI=1S/C20H8I4O5.Al/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;/h1-6,25-26H; |

InChI 键 |

OHIANNHOPJYTOK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.[Al].[Al] |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.[Al] |

外观 |

Solid powder |

Key on ui other cas no. |

12227-78-0 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

C.I. Pigment Red 172; C.I. Food Red 14:1; C.I. Acid Red 51:1; Erythrosine-aluminum lake; Acid Red 51:1; Pigment Red 172; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。